molecular formula C21H22BrFN2O3 B11211558 4-(5-bromo-2-fluorophenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(5-bromo-2-fluorophenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11211558
M. Wt: 449.3 g/mol
InChI Key: UDVSDCBCIAUSSZ-UHFFFAOYSA-N
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Description

4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromo and fluoro substituents on the phenyl ring. The morpholine-4-carbonyl group is then attached through a series of nucleophilic substitution reactions. The final step involves the methylation of the quinoline core to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.

Scientific Research Applications

4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)morpholine
  • N-(5-Bromo-2-fluorophenyl)-3-(4-oxo-2-phenylthiazolidin-3-yl)benzamide

Uniqueness

4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is unique due to its specific combination of substituents and the quinoline core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22BrFN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C21H22BrFN2O3/c1-12-18(21(27)25-7-9-28-10-8-25)19(14-11-13(22)5-6-15(14)23)20-16(24-12)3-2-4-17(20)26/h5-6,11,19,24H,2-4,7-10H2,1H3

InChI Key

UDVSDCBCIAUSSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)Br)F)C(=O)N4CCOCC4

Origin of Product

United States

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